Ethyl 2-bromopropionate

Catalog No.
S1490501
CAS No.
535-11-5
M.F
C5H9BrO2
M. Wt
181.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromopropionate

CAS Number

535-11-5

Product Name

Ethyl 2-bromopropionate

IUPAC Name

ethyl 2-bromopropanoate

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

InChI

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3

InChI Key

ARFLASKVLJTEJD-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)Br

Synonyms

Ethyl DL-2-bromopropionate; Ethyl dl-α-bromopropionate; Ethyl α-bromopropanoate; Ethyl α-bromopropionate; NSC 6753; α-Bromopropionic Acid Ethyl Ester; (±)-2-Bromopropanoic Acid Ethyl Ester; (±)-2-Bromopropionic Acid Ethyl Ester; (±)-Ethyl α-bromopro

Canonical SMILES

CCOC(=O)C(C)Br

Ethyl 2-bromopropionate is an organic compound with the molecular formula C5_5H9_9BrO2_2. It is classified as a haloalkane, specifically an alkyl bromide, and features a propionate group. The compound appears as a colorless liquid with a fruity odor and is soluble in organic solvents. Ethyl 2-bromopropionate is often used as a reagent in organic synthesis due to its reactivity, particularly in nucleophilic substitution reactions .

Organic Synthesis Precursor

Ethyl 2-bromopropionate serves as a valuable building block for the synthesis of diverse organic compounds due to its reactive bromine atom and the presence of an ester functional group.

  • Alkylation reactions: The bromine atom readily undergoes substitution reactions with various nucleophiles, enabling the introduction of different functionalities onto the molecule. This allows researchers to create a wide range of complex organic structures, including pharmaceuticals, natural products, and materials.
  • Carbonyl condensation reactions: The ester group can participate in condensation reactions with various carbonyl compounds, leading to the formation of new carbon-carbon bonds. This further expands the possibilities for constructing complex molecules.

Medicinal Chemistry Applications

Ethyl 2-bromopropionate plays a role in the development of potential therapeutic agents.

  • Synthesis of bioactive molecules: It serves as a precursor for the synthesis of various bioactive molecules with diverse pharmacological activities. These include anti-cancer agents, anticonvulsants, and anti-inflammatory compounds [].
  • Enzymatic studies: The molecule can be employed as a substrate for enzymes to study their activity and reaction mechanisms. This information is crucial for understanding enzyme function and developing novel drugs that target specific enzymes.
, primarily involving nucleophilic substitution. Notable reactions include:

  • Reaction with Sodium Cyanide: This reaction yields ethyl 2-cyanopropionate and a mixture of diastereoisomers of diethyl 2-cyano-2,3-dimethylsuccinate .
  • Hydrolysis: When heated with water, it undergoes hydrolysis to produce ethanol and 2-bromopropionic acid.
  • Reactions with Bases: Ethyl 2-bromopropionate can react with bases to form corresponding salts and alcohols.

Ethyl 2-bromopropionate can be synthesized through several methods:

  • Bromination of Propionic Acid: Propionic acid can be brominated using phosphorus tribromide or bromine in the presence of a solvent to yield ethyl 2-bromopropionate.
  • Acylation of Ethanol: Ethanol can react with 2-bromopropionyl chloride under basic conditions to form ethyl 2-bromopropionate .
  • Using Triphenylphosphine: The compound can be prepared from ethyl 2-bromopropanoate by reacting it with triphenylphosphine .

Ethyl 2-bromopropionate finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Chemical Research: Used as a reagent for developing new synthetic methodologies.
  • Flavoring Agents: Due to its fruity aroma, it may also be utilized in the food industry as a flavoring agent.

Interaction studies involving ethyl 2-bromopropionate focus primarily on its reactivity with nucleophiles and electrophiles. For instance:

  • Nucleophilic Substitution Reactions: The compound readily reacts with nucleophiles such as amines and alcohols, leading to the formation of various derivatives.
  • Potential Toxicity Studies: Given its brominated nature, studies may also explore its potential toxicity and environmental impact during synthesis and application.

Similar Compounds: Comparison

Ethyl 2-bromopropionate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Ethyl AcetateC4_4H8_8O2_2Ester without halogen; commonly used solvent
Ethyl ButyrateC5_5H10_10O2_2Longer carbon chain; fruity aroma
Propionic AcidC3_3H6_6O2_2No halogen; used in food preservation
Ethyl 2-chloropropionateC5_5H9_9ClO2_2Chlorinated version; different reactivity

Ethyl 2-bromopropionate is unique due to the presence of the bromine atom, which enhances its reactivity compared to non-halogenated esters like ethyl acetate and propionic acid. Its specific applications in synthetic chemistry also distinguish it from similar compounds.

Acyl Chloride Intermediate Routes via Sulfur Oxychloride

The most widely reported method involves a two-step process:

  • Chlorination of Propionic Acid: Sulfur oxychloride (SOCl₂) reacts with propionic acid under reflux to form propionyl chloride.
  • Bromination: Propionyl chloride is brominated using dry bromine (Br₂) and red phosphorus (P₄) as a catalyst. This step occurs at 85–95°C under reflux for 6.5–7.5 hours, yielding 2-bromopropionyl chloride.

Reaction Conditions

ParameterValue/RangeSource
Temperature85–95°C
Bromine Equivalents1.0–1.2
Catalyst Loading5–10 wt% P₄

Esterification Strategies with Anhydrous Ethanol

2-Bromopropionyl chloride reacts with anhydrous ethanol in a 1000L reactor under controlled conditions:

  • Reactor Setup: Agitated bromination enamel reactor with temperature control.
  • Reaction Time: 5.5–6.5 hours at elevated temperatures until HCl gas ceases.
  • Purification: Distillation under reduced pressure to isolate the ester (boiling point: 69–70°C).

Yield Optimization

FactorOptimal RangeYield
Ethanol Quantity170–190 kg>90%
Reaction Time5.5–6.5 hoursMaximized
Distillation Cut69–70°C (under vacuum)Pure product

Bromination Techniques Using Dry Bromine and Red Phosphorus

Red phosphorus facilitates radical bromination via PBr₃ generation, ensuring regioselectivity at the β-position. This method avoids over-bromination and minimizes α-bromo impurities.

Mechanistic Pathway

  • P₄ + Br₂ → 4PBr₃ (under reflux).
  • PBr₃ + Propionyl Chloride → β-H abstraction.
  • Radical quenching by Br₂ → 2-bromopropionyl chloride.

Optimization of Reflux Conditions and Reaction Stoichiometry

Industrial protocols emphasize stoichiometric control to balance cost and efficiency:

  • Excess Bromine: Limited to 1.0–1.2 equivalents to prevent side reactions.
  • Reflux Duration: Extended to 6.5–7.5 hours for complete conversion.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (68.25%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (15.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (12.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

535-11-5
41978-69-2

General Manufacturing Information

Propanoic acid, 2-bromo-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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